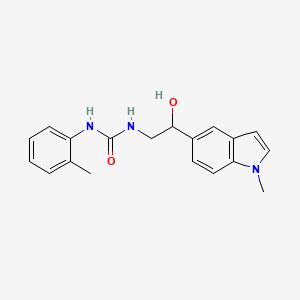

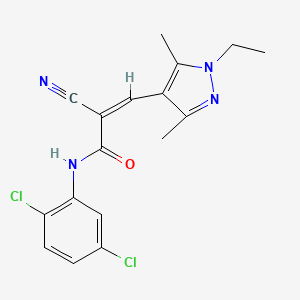

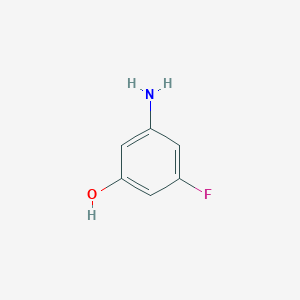

2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline" is a derivative of the tetrahydroisoquinoline family, which is a structural motif found in a variety of natural products and pharmaceuticals. The presence of a 1,2,4-triazole moiety suggests potential biological activity, as triazole derivatives are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. One approach involves the direct reaction of 2-aminobenzylamine with benzaldehyde derivatives, which can be performed solvent-free, without the need for catalysts or auxiliary reagents, and may require gentle heating to achieve conversion . Another method utilizes a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to produce various tetrahydroquinoline derivatives with cis selectivity . Additionally, a one-pot three-component synthesis involving an oxidative Ugi/Wittig reaction has been developed for the preparation of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles . For the specific synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline, a bis-alkylation process has been described, starting from 1,2,4-triazole .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a 2-substituted-1,2,3,4-tetrahydroquinazoline ring has been determined, revealing a unique supramolecular architecture . Although the specific molecular structure analysis for the compound is not provided, similar analytical methods could be applied to determine its structure.

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions. For example, 4-methyl substituted 1,2-dihydroquinazolinium salts can rearrange to their corresponding 4-iminium-1,2,3,4-tetrahydroquinolinium isomers . Additionally, the synthesis of oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline has been reported, indicating the versatility of tetrahydroisoquinoline as a starting material for the synthesis of diverse compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. While the specific properties of "2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline" are not detailed in the provided papers, general properties such as solubility, melting point, and stability can be inferred based on the properties of similar compounds. For instance, some salts derived from ketones in the tetrahydroquinoline series are known to be unstable . The synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate also suggests the importance of protecting groups in modulating the reactivity and stability of these compounds .

Scientific Research Applications

Synthetic Methodologies and Catalysis

Alkyne Activation and Synthetic Applications : The activation of alkynes with Brønsted acids, iodine, or gold complexes to produce isoquinolines and triazoles demonstrates the versatility of similar compounds in synthetic chemistry. This approach outlines a pathway for constructing complex molecular architectures, including isoquinolines, which share a framework with tetrahydroisoquinoline derivatives (Yamamoto et al., 2009).

C(sp3)-H Activation : The use of benzoxazole as a removable directing group in the C(sp3)-H alkylation of amines, leading to selective activation and functionalization at specific positions of tetrahydroisoquinolines, showcases the potential of similar compounds in directed synthesis and functionalization strategies (Lahm & Opatz, 2014).

Biological Activities

Antimicrobial Activity : The synthesis and antimicrobial evaluation of 1,2,3-triazole derivatives containing quinoline moiety reveal the potential of structurally related compounds in developing new antimicrobial agents. This suggests the compound could be explored for similar biological applications (Sumangala et al., 2010).

Aromatase Inhibitory Activity : Novel triazole-tetrahydroisoquinoline hybrids have been investigated for their human aromatase inhibitory activities, highlighting the potential use of similar compounds in therapeutic applications, particularly in cancer treatment by targeting aromatase, an enzyme crucial for estrogen biosynthesis (Chamduang et al., 2019).

properties

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-16-10-14-15-13(16)9-17-7-6-11-4-2-3-5-12(11)8-17/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBVHSSJAXMMMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2524994.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2524996.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2524997.png)

![4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2525001.png)

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)